molecular formula C11H20N2O B1528856 3-Amino-1-cyclohexylpiperidin-2-one CAS No. 1343448-63-4

3-Amino-1-cyclohexylpiperidin-2-one

Cat. No. B1528856
CAS RN: 1343448-63-4
M. Wt: 196.29 g/mol
InChI Key: USFPMJJSKRRNPR-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexylpiperidin-2-one is a chemical compound with the CAS Number: 1343448-63-4. It has a molecular weight of 196.29 and its IUPAC name is 3-amino-1-cyclohexyl-2-piperidinone .


Molecular Structure Analysis

The molecular formula of 3-Amino-1-cyclohexylpiperidin-2-one is C11H20N2O . The InChI code is 1S/C11H20N2O/c12-10-7-4-8-13 (11 (10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2 .


Physical And Chemical Properties Analysis

3-Amino-1-cyclohexylpiperidin-2-one is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Drug Synthesis and Design

3-Amino-1-cyclohexylpiperidin-2-one: is a valuable building block in medicinal chemistry. Its structure is a key intermediate in the synthesis of various pharmacologically active molecules. The piperidine ring, a common motif in many drugs, is known for its ability to interact with biological targets. This compound can be used to create derivatives that serve as agonists or antagonists to receptors in the central nervous system .

Catalysis in Organic Synthesis

In the realm of organic synthesis, 3-Amino-1-cyclohexylpiperidin-2-one can act as an organocatalyst. Its amino functionality can initiate catalytic cycles, particularly in asymmetric synthesis, leading to the production of enantiomerically enriched pharmaceuticals .

Material Science

The compound’s robust cyclic structure makes it suitable for the development of new materials. It can be incorporated into polymers to enhance their mechanical properties or to create novel composites with specific characteristics like increased thermal stability or electrical conductivity .

Analytical Chemistry

3-Amino-1-cyclohexylpiperidin-2-one: can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Biochemical Research

This compound may also play a role in biochemical research, particularly in the study of enzyme-substrate interactions. Its structural similarity to certain amino acids or peptides could make it a useful analog in probing enzymatic mechanisms or in the design of enzyme inhibitors .

Agricultural Chemistry

In agriculture, derivatives of 3-Amino-1-cyclohexylpiperidin-2-one could be explored for their potential use as precursors to agrochemicals. These could include new formulations of pesticides or herbicides, where the piperidine moiety might confer specific bioactivity against pests or weeds .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.

properties

IUPAC Name

3-amino-1-cyclohexylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFPMJJSKRRNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-cyclohexylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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